4-Methyl-4-nitrovaleraldehyde
Overview
Description
4-Methyl-4-nitrovaleraldehyde, also known as 4-Methyl-4-Nitropentanal, is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 . It is typically stored at temperatures between 2-8°C . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO3/c1-6(2,7(9)10)4-3-5-8/h5H,3-4H2,1-2H3
. This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.
Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It should be stored under inert gas due to its air sensitivity .
Scientific Research Applications
Enantioselective Synthesis
4-Methyl-4-nitrovaleraldehyde has applications in enantioselective synthesis. It serves as a precursor or intermediate in various chemical reactions. For instance, it is used in the highly enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes, which is catalyzed by a Cu(II)-amino pyridine complex. This process yields products with multiple functional groups, offering versatile chiral building blocks for further chemical transformations into nonracemic chiral gamma-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and delta-lactones (Blay, Hernandez‐Olmos, & Pedro, 2010).
Synthesis of Stereotriads
This compound is also integral in the synthesis of β-branched anti,anti-dipropionate stereotriads. Addressing historical challenges in organic synthesis, researchers have developed methods for synthesizing these stereotriads with high diastereoselectivity, leveraging this compound derivatives (Chen & Roush, 2012).
Aerobic Degradation Studies
In environmental science, studies have shown the aerobic degradation of related compounds, such as N-Methyl-4-Nitroaniline, by specific bacterial strains. These studies are crucial for understanding the environmental impact and biodegradation pathways of nitroaromatic compounds, which are structurally related to this compound (Khan, Vyas, Pal, & Cameotra, 2013).
Reductive Amination Processes
The compound is relevant in reductive amination processes for synthesizing N-methylated and N-alkylated amines. These processes use earth-abundant metal-based catalysts and are significant in producing various fine chemicals and life-science molecules (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).
Photocatalytic Oxidation Studies
Photocatalytic oxidation studies involving derivatives of this compound have been conducted to understand the conversion of alcohol groups to aldehydes. This research is pivotal in the field of catalysis and environmental remediation (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-4-nitropentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2,7(9)10)4-3-5-8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVAFDALOGXWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483050 | |
Record name | 4-Methyl-4-nitrovaleraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57620-49-2 | |
Record name | 4-Methyl-4-nitrovaleraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-4-nitrovaleraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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